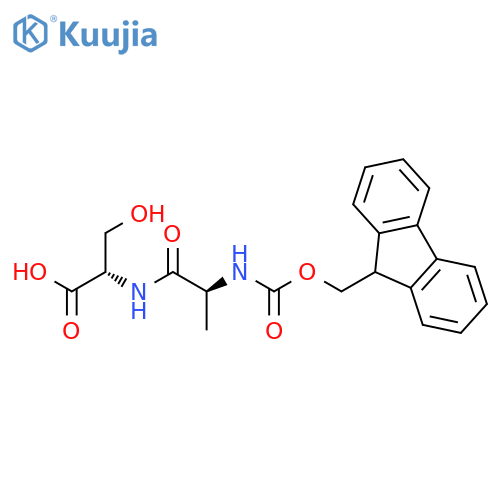Cas no 538334-22-4 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid)

538334-22-4 structure
商品名:(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- L-Serine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-
- (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid
- SCHEMBL9737331
- 538334-22-4
- (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid
- EN300-310897
-
- インチ: InChI=1S/C21H22N2O6/c1-12(19(25)23-18(10-24)20(26)27)22-21(28)29-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,24H,10-11H2,1H3,(H,22,28)(H,23,25)(H,26,27)/t12-,18-/m0/s1
- InChIKey: IOAZQRRJYHSKND-SGTLLEGYSA-N
計算された属性
- せいみつぶんしりょう: 398.14778643Da
- どういたいしつりょう: 398.14778643Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 8
- 複雑さ: 590
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 125Ų
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-310897-0.25g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |
538334-22-4 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
| Enamine | EN300-310897-5.0g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |
538334-22-4 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
| Enamine | EN300-310897-10g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |
538334-22-4 | 10g |
$3315.0 | 2023-09-05 | ||
| Enamine | EN300-310897-0.05g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |
538334-22-4 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
| Enamine | EN300-310897-0.5g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |
538334-22-4 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
| Enamine | EN300-310897-1.0g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |
538334-22-4 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
| Enamine | EN300-310897-2.5g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |
538334-22-4 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
| Enamine | EN300-310897-1g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |
538334-22-4 | 1g |
$770.0 | 2023-09-05 | ||
| Enamine | EN300-310897-5g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |
538334-22-4 | 5g |
$2235.0 | 2023-09-05 | ||
| Enamine | EN300-310897-0.1g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |
538334-22-4 | 95.0% | 0.1g |
$678.0 | 2025-03-19 |
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid 関連文献
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
538334-22-4 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid) 関連製品
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 81216-14-0(7-bromohept-1-yne)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
